molecular formula C18H15FN2O B5530279 N-(2,4-dimethylquinolin-8-yl)-2-fluorobenzamide

N-(2,4-dimethylquinolin-8-yl)-2-fluorobenzamide

Cat. No.: B5530279
M. Wt: 294.3 g/mol
InChI Key: CXXUHFSVLKAKSF-UHFFFAOYSA-N
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Description

N-(2,4-dimethylquinolin-8-yl)-2-fluorobenzamide is a compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylquinolin-8-yl)-2-fluorobenzamide typically involves the reaction of 2,4-dimethylquinoline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylquinolin-8-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(2,4-dimethylquinolin-8-yl)-2-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylquinolin-8-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylquinoline: A precursor in the synthesis of N-(2,4-dimethylquinolin-8-yl)-2-fluorobenzamide.

    2-fluorobenzamide: Another precursor used in the synthesis.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a quinoline moiety with a fluorobenzamide group makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-(2,4-dimethylquinolin-8-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-11-10-12(2)20-17-13(11)7-5-9-16(17)21-18(22)14-6-3-4-8-15(14)19/h3-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXUHFSVLKAKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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